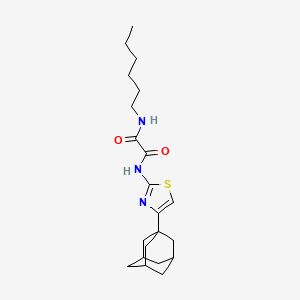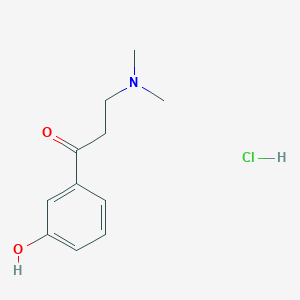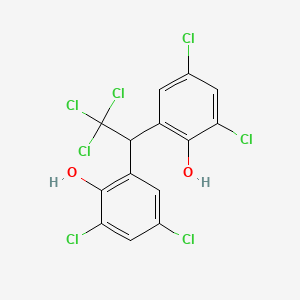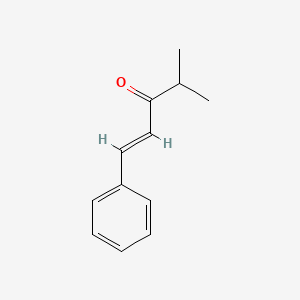
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-hexyl-oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide is a unique chemical compound characterized by its adamantane and thiazole moieties The adamantane structure provides rigidity and stability, while the thiazole ring contributes to its reactivity and potential biological activity
準備方法
The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Adamantane Group: The adamantane group is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the thiazole intermediate.
Formation of the Oxalamide Linkage: The final step involves the reaction of the thiazole-adamantane intermediate with oxalyl chloride and hexylamine to form the oxalamide linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the oxalamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The adamantane group can undergo electrophilic substitution reactions, where halogenation or nitration can occur under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, and substituted adamantane derivatives.
科学的研究の応用
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research has shown that derivatives of this compound exhibit antiviral, antibacterial, and anticancer activities, making it a promising lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain proteases or kinases.
Pathways Involved: By modulating enzyme activity, the compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and apoptosis.
類似化合物との比較
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-butyl-oxalamide: Similar structure but with a shorter alkyl chain, which may affect its solubility and biological activity.
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-benzyl-oxalamide: Contains a benzyl group instead of a hexyl group, potentially altering its interaction with biological targets.
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide: Features an ethyl group, which may influence its reactivity and stability.
These comparisons demonstrate the impact of different substituents on the compound’s properties and applications.
特性
分子式 |
C21H31N3O2S |
|---|---|
分子量 |
389.6 g/mol |
IUPAC名 |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-hexyloxamide |
InChI |
InChI=1S/C21H31N3O2S/c1-2-3-4-5-6-22-18(25)19(26)24-20-23-17(13-27-20)21-10-14-7-15(11-21)9-16(8-14)12-21/h13-16H,2-12H2,1H3,(H,22,25)(H,23,24,26) |
InChIキー |
SXOFXMSWTIOORC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)




![2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol](/img/structure/B11997942.png)



![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11997984.png)
